6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of the chromen-2-one moiety and the nitrophenyl group in its structure contributes to its distinctive chemical behavior and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE typically involves the condensation reaction between 3-nitrobenzaldehyde and 6-amino-2H-chromen-2-one. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
3-nitrobenzaldehyde+6-amino-2H-chromen-2-one→6-[(E)-[(3-nitrophenyl)methylidene]amino]-2H-chromen-2-one
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells. The nitrophenyl group also contributes to its biological activity by participating in redox reactions and generating reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
- (E)-[(3-nitrophenyl)methylidene]amino N-phenylcarbamate
- (E)-[(3-nitrophenyl)methylidene]amino acetate
- 4-tert-Butyl-2-chloro-6-{[(E)-(3-nitrophenyl)methylidene]amino}phenol
Uniqueness
6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE is unique due to the presence of the chromen-2-one moiety, which imparts distinct photophysical properties and potential biological activities. The combination of the nitrophenyl group and the chromen-2-one structure makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H10N2O4 |
---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
6-[(3-nitrophenyl)methylideneamino]chromen-2-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-7-4-12-9-13(5-6-15(12)22-16)17-10-11-2-1-3-14(8-11)18(20)21/h1-10H |
InChI Key |
AYFUWPULPWYJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.